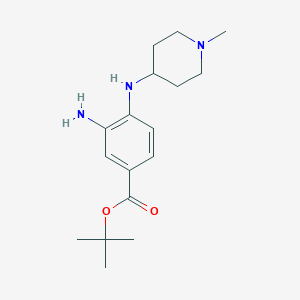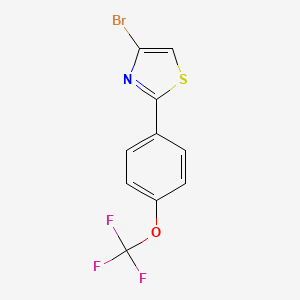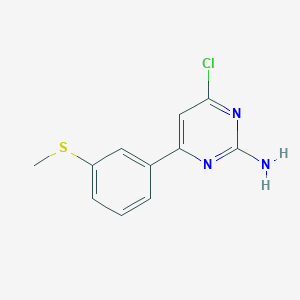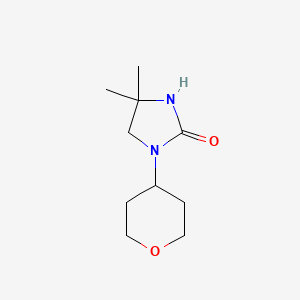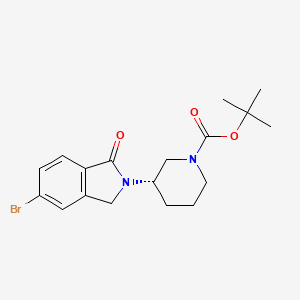
(R)-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a phthalimide moiety, and a benzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the phthalimide moiety: This step involves the reaction of a primary amine with phthalic anhydride under heating conditions to form the phthalimide ring.
Coupling of the intermediates: The final step involves coupling the oxazolidinone intermediate with the phthalimide intermediate under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield a benzaldehyde or benzoic acid derivative, while reduction of the oxazolidinone ring could yield an amino alcohol.
科学研究应用
®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. The molecular targets and pathways involved would vary based on the specific activity being studied.
相似化合物的比较
Similar Compounds
(S)-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione: The enantiomer of the compound, which may have different biological activities.
N-benzylphthalimide: A simpler compound with a similar phthalimide moiety.
Oxazolidinone derivatives: Compounds with the oxazolidinone ring, which are known for their antimicrobial properties.
Uniqueness
®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione is unique due to its combination of functional groups, which can confer distinct chemical and biological properties. Its specific stereochemistry (R-configuration) may also result in different interactions with biological targets compared to its enantiomer.
属性
IUPAC Name |
2-[5-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-5-oxopentyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-20(25-17(15-30-23(25)29)14-16-8-2-1-3-9-16)12-6-7-13-24-21(27)18-10-4-5-11-19(18)22(24)28/h1-5,8-11,17H,6-7,12-15H2/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJDHHQLZNVOHJ-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)CCCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

